3-Bromo-5-methoxy-4-phenacyloxybenzonitrile
Overview
Description
3-Bromo-5-methoxy-4-phenacyloxybenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom, a methoxy group, a phenacyloxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-methoxy-4-phenacyloxybenzonitrile can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-4-phenacyloxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-methoxy-4-phenacyloxybenzonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry:
3-Bromo-5-methoxy-4-phenacyloxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and pharmaceuticals.
Biology:
In biological research, this compound can be used as a probe to study the interactions of nitrile-containing molecules with biological targets. It may also be employed in the development of enzyme inhibitors or receptor modulators.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities, such as anticancer or antimicrobial agents.
Industry:
In the materials science industry, this compound can be used in the synthesis of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the development of materials with desirable mechanical and optical characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-phenacyloxybenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in binding interactions with active sites, leading to inhibition or modulation of biological activity. The methoxy and phenacyloxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.
Comparison with Similar Compounds
3-Bromo-5-methoxybenzonitrile: Lacks the phenacyloxy group, resulting in different chemical and biological properties.
4-Bromo-3-methoxybenzonitrile: Positional isomer with the bromine and methoxy groups in different positions on the benzene ring.
3-Bromo-5-methoxy-4-(pentyloxy)benzonitrile: Contains a pentyloxy group instead of a phenacyloxy group, leading to variations in reactivity and applications.
Uniqueness:
3-Bromo-5-methoxy-4-phenacyloxybenzonitrile is unique due to the presence of the phenacyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-phenacyloxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-20-15-8-11(9-18)7-13(17)16(15)21-10-14(19)12-5-3-2-4-6-12/h2-8H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQCGRIQJJBGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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